3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid
Overview
Description
The compound “3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid” is an organic substance with the molecular formula C11H7ClN4O3 . It is known to be an impurity of Zopiclone, a non-benzodiazepine GABAA receptor agonist .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring attached to a carboxylic acid group and a carbamoyl group. The carbamoyl group is further linked to a chloropyridinyl group .Scientific Research Applications
Synthesis and Applications in Food Science
Pyrazines are important for their contributions to flavors in food products, synthesized mainly through the Maillard reaction. Strategies for controlling pyrazine generation focus on utilizing new reactants, modifying reaction conditions, and adopting emerging technologies, such as ultrasound, to promote or inhibit their formation, depending on desired outcomes. These strategies are crucial for enhancing desirable flavors or suppressing unwanted ones in food processing (Yu et al., 2021).
Catalysis and Medicinal Chemistry
Pyrazine derivatives, recognized for their broad pharmacological properties, have been the focus of research due to their potential as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer agents. The development and application of pyrazine derivatives in medicinal chemistry highlight their importance in synthesizing new pharmacologically active compounds. These activities encourage further studies aimed at developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, including pyrazine derivatives, are versatile intermediates in organic synthesis and drug development, demonstrating significant functionalities in metal complexes formation, catalyst design, and medicinal applications. Their role in synthesizing compounds with anticancer, antibacterial, and anti-inflammatory properties underscores the chemical's potential in creating novel therapeutic agents (Li et al., 2019).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, related to pyrazine derivatives, have shown promise in optoelectronic applications. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the potential of pyrazine derivatives in developing materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).
Future Directions
Properties
IUPAC Name |
3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O3/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(18)19)14-4-3-13-8/h1-5H,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJKAXKRMIJQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036273 | |
Record name | 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43200-83-5 | |
Record name | 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(5-Chloropyridin-2-yl)carbamylpyrazine-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9K572DV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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